molecular formula C14H11FO2 B064153 3-Fluoro-2'-methoxybenzophenone CAS No. 170019-17-7

3-Fluoro-2'-methoxybenzophenone

Cat. No. B064153
CAS RN: 170019-17-7
M. Wt: 230.23 g/mol
InChI Key: CPQWIHMTDXQXPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-Fluoro-2'-methoxybenzophenone often involves multiple steps, including O-methylation, demethylation, and condensation reactions. For instance, the synthesis of similar fluorinated benzophenones has been achieved through processes like Claisen–Schmidt condensation reactions, demonstrating the versatility and complexity of synthesizing these compounds (Guo, 2009).

Molecular Structure Analysis

The molecular structure of compounds akin to 3-Fluoro-2'-methoxybenzophenone showcases significant insights into their chemical behavior. Studies involving X-ray diffraction and spectroscopic methods such as FT–IR and UV–Vis have been employed to characterize these compounds, providing a detailed view of their molecular geometry, including bond lengths, angles, and conformations (Demircioğlu, Ç. A. Kaştaş, & O. Büyükgüngör, 2018).

Chemical Reactions and Properties

3-Fluoro-2'-methoxybenzophenone and its derivatives undergo various chemical reactions, highlighting their reactivity and potential for functionalization. The presence of fluorine and methoxy groups significantly influences their reactivity patterns, facilitating reactions such as cyclocondensation and the formation of H-bonded complexes in certain conditions. These reactions are pivotal for the synthesis of novel compounds and for understanding the chemical properties of these substances (Yang, Weiqun Zhou, & Zheng-Jie Zhang, 2007).

Physical Properties Analysis

The physical properties of 3-Fluoro-2'-methoxybenzophenone derivatives, such as melting points, boiling points, and solubility, are crucial for their practical applications. These properties are determined by the molecular structure and the nature of the substituents present in the compound. Studies on similar compounds have provided valuable data on their thermodynamic properties, which are essential for their utilization in various chemical processes (Varfolomeev, D. I. Abaidullina, B. Solomonov, S. P. Verevkin, & V. N. Emel’yanenko, 2010).

Chemical Properties Analysis

The chemical properties of 3-Fluoro-2'-methoxybenzophenone, including acidity, basicity, and reactivity towards various reagents, are influenced by the functional groups present in its structure. The fluorine and methoxy groups impart specific chemical behaviors, such as enhanced acidity of the phenol moiety and reactivity in electrophilic substitution reactions. Detailed investigations into these properties help in understanding the compound's behavior in complex chemical environments (Tanaka, T. Kumagai, H. Aoki, Makoto Deguchi, & S. Iwata, 2001).

Scientific Research Applications

Environmental Science:

  • Detection and Analysis of UV Filters: Studies have investigated the presence and effects of UV filters like benzophenone-3, a compound similar to 3-Fluoro-2'-methoxybenzophenone, in environmental samples. These studies focus on understanding the environmental impact of such compounds, including their potential for endocrine disruption and effects on aquatic life (Ghazipura et al., 2017).

Materials Science:

  • High-Performance Polymers: Fluorinated compounds are often incorporated into polymers to enhance their properties. For example, fluorinated phthalazinone monomers have been synthesized for use in high-performance polymers, demonstrating improved solubility and thermal properties, which are crucial for applications in engineering plastics and membrane materials (Shude Xiao et al., 2003).

Organic Synthesis:

  • Synthesis of Complex Molecules: Fluorinated aromatic compounds, including those related to 3-Fluoro-2'-methoxybenzophenone, serve as important intermediates in the synthesis of more complex molecules. For instance, the metabolism of fluorinated benzoates by microorganisms like Syntrophus aciditrophicus has been studied, shedding light on the biotransformation processes of such compounds and their potential applications in bioremediation or as building blocks in organic synthesis (Mouttaki et al., 2008).

Advanced Materials:

  • Surface Modification and Application in Separation Technologies: Fluoroalkyl end-capped oligomers have been used to modify surfaces, resulting in materials with superoleophilic-superhydrophobic or superoleophobic-superhydrophilic characteristics. These modified surfaces find applications in oil/water separation, showcasing the utility of fluorinated compounds in creating specialized materials for environmental and industrial applications (Yuri Oikawa et al., 2015).

properties

IUPAC Name

(3-fluorophenyl)-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-17-13-8-3-2-7-12(13)14(16)10-5-4-6-11(15)9-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQWIHMTDXQXPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609222
Record name (3-Fluorophenyl)(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

170019-17-7
Record name (3-Fluorophenyl)(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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